3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid

Descripción general

Descripción

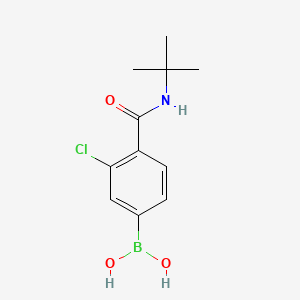

3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid is a chemical compound with the following properties:

- IUPAC Name : 4-[(tert-butylamino)carbonyl]-3-chlorophenylboronic acid.

- Molecular Formula : C₁₁H₁₅BClNO₃.

- Molecular Weight : 255.51 g/mol.

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-chlorophenylboronic acid with tert-butyl isocyanate . The tert-butyl group is introduced during this process, resulting in the formation of the N-tert-butylcarbamoyl derivative.

Molecular Structure Analysis

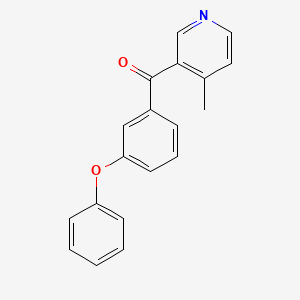

The molecular structure of 3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid consists of a phenyl ring with a chlorine substituent at the 3-position. The boronic acid group is attached to the phenyl ring, and the N-tert-butylcarbamoyl group is linked to the boron atom.

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including:

- Cross-coupling reactions : It serves as a boronic acid derivative for Suzuki-Miyaura coupling reactions.

- Amide formation : The tert-butylcarbamoyl group can react with amines to form amides.

- Boronic acid reactions : It can undergo transformations typical of boronic acids, such as oxidation and reduction.

Physical And Chemical Properties Analysis

- Physical Form : Solid.

- Storage Temperature : 2-8°C.

- Purity : 97%.

- Solubility : Soluble in organic solvents.

Aplicaciones Científicas De Investigación

Catalytic Applications in Organic Synthesis

3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid and related compounds have been utilized in various catalytic applications within organic synthesis. For instance, Rhodium-catalyzed enantioselective additions of arylboronic acids to in situ generated N-Boc arylimines demonstrate the utility of phenylboronic acids in preparing chiral compounds with high optical purity. These reactions are essential for synthesizing compounds with specific chiral configurations, which is crucial in the pharmaceutical industry for creating drugs with targeted effects and minimal side effects (Storgaard & Ellman, 2009).

Material Science and Nanotechnology

In material science, phenylboronic acids have been investigated for their potential in creating novel materials. For example, studies on the preparation, structure, and fluorescence emission of polymer-rare earth complexes composed of aryl carboxylic acid-functionalized polystyrene and Tb(III) ion demonstrate the role of phenylboronic acids in enhancing the properties of polymer-based materials. These materials show promising applications in areas such as light-emitting diodes (LEDs) and sensors due to their unique fluorescence emission characteristics (Gao, Fang, & Men, 2012).

Biomedical Applications

In the biomedical field, phenylboronic acids are explored for their utility in targeted drug delivery systems. Phenylboronic acid-decorated nanoparticles, for instance, have been prepared for tumor-targeted drug delivery, leveraging the ability of phenylboronic acid to enhance tumor-homing activity. This property significantly improves tumor accumulation and antitumor effects, making phenylboronic acid-decorated compounds valuable in developing more effective cancer treatments (Wang et al., 2016).

Analytical Chemistry

Phenylboronic acids also find applications in analytical chemistry, as demonstrated by their use in ion-selective electrodes and sensors. For example, 3-(4-tolylazo)phenylboronic acid has been used as the active component of electrodes selective for polyhydroxy compounds. These electrodes exhibit cationic and anionic responses to catecholamines and phenolic acids, respectively, showcasing the versatility of phenylboronic acids in developing sensitive and selective analytical tools (Shvedene et al., 2002).

Safety And Hazards

- Pictograms : GHS07 (Warning).

- Hazard Statements : May cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335).

- Precautionary Statements : Avoid inhalation, contact with eyes, and skin exposure. Handle with proper protective equipment.

For more detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Direcciones Futuras

Research on this compound could explore:

- Biological activity : Investigate its potential as a drug candidate or enzyme inhibitor.

- Functionalization : Develop new derivatives with tailored properties.

- Applications : Explore its use in materials science, catalysis, or medicinal chemistry.

Remember that this analysis is based on available information, and further studies may reveal additional insights. If you need more specific details or have any other questions, feel free to ask!

Propiedades

IUPAC Name |

[4-(tert-butylcarbamoyl)-3-chlorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BClNO3/c1-11(2,3)14-10(15)8-5-4-7(12(16)17)6-9(8)13/h4-6,16-17H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTCLOPBDGFPDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)NC(C)(C)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657355 | |

| Record name | [4-(tert-Butylcarbamoyl)-3-chlorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid | |

CAS RN |

850589-46-7 | |

| Record name | [4-(tert-Butylcarbamoyl)-3-chlorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride](/img/structure/B1452105.png)

![9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B1452108.png)

![1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-ylboronic acid](/img/structure/B1452113.png)

![[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1452117.png)

![3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1452127.png)